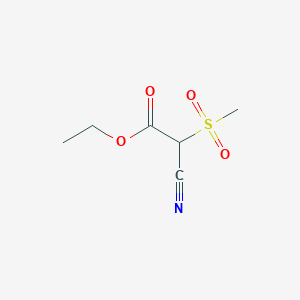
Ethyl cyano(methanesulfonyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl cyano(methanesulfonyl)acetate is an organic compound that contains both a cyano group and a methanesulfonyl group attached to an ethyl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl cyano(methanesulfonyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl cyano(methanesulfonyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The cyano and methanesulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones, forming new carbon-carbon bonds.
Oxidation and Reduction: The cyano group can be reduced to an amine, while the methanesulfonyl group can be oxidized to a sulfone.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Condensation: Reagents such as aldehydes or ketones, along with bases like piperidine or pyridine, are used. Reactions are often conducted under reflux conditions.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction, while oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Major Products Formed
The major products formed from these reactions include substituted cyanoacetates, sulfonamides, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl cyano(methanesulfonyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl cyano(methanesulfonyl)acetate involves its ability to act as an electrophile in various chemical reactions. The cyano group can participate in nucleophilic addition reactions, while the methanesulfonyl group can act as a leaving group in substitution reactions. These properties make the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Ethyl cyano(methanesulfonyl)acetate can be compared with other similar compounds such as:
Ethyl cyanoacetate: Lacks the methanesulfonyl group, making it less reactive in certain substitution reactions.
Methanesulfonyl chloride: Lacks the cyano group, limiting its use in nucleophilic addition reactions.
Cyanoacetic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
The presence of both the cyano and methanesulfonyl groups in this compound makes it unique and highly versatile for various synthetic applications.
Properties
CAS No. |
61053-51-8 |
|---|---|
Molecular Formula |
C6H9NO4S |
Molecular Weight |
191.21 g/mol |
IUPAC Name |
ethyl 2-cyano-2-methylsulfonylacetate |
InChI |
InChI=1S/C6H9NO4S/c1-3-11-6(8)5(4-7)12(2,9)10/h5H,3H2,1-2H3 |
InChI Key |
LKHQLXFWSXMARE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















